Cas no 899954-70-2 (N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide)

N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- F2749-0166
- N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
- N-(4-acetylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- 899954-70-2
- N-(4-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
- AKOS024676612
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- Inchi: 1S/C18H16N2O5S/c1-12(21)13-6-8-14(9-7-13)19-17(22)10-11-20-18(23)15-4-2-3-5-16(15)26(20,24)25/h2-9H,10-11H2,1H3,(H,19,22)
- InChI Key: ZFZBMPMOBLRLPZ-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2C(N1CCC(NC1C=CC(C(C)=O)=CC=1)=O)=O)(=O)=O
Computed Properties
- Exact Mass: 372.07799279g/mol
- Monoisotopic Mass: 372.07799279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 676
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 109Ų
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2749-0166-30mg |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2749-0166-15mg |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2749-0166-75mg |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2749-0166-5μmol |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2749-0166-1mg |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2749-0166-2mg |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2749-0166-50mg |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2749-0166-100mg |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2749-0166-20mg |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2749-0166-25mg |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide |
899954-70-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide Related Literature
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
Additional information on N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide: A Novel Compound in Pharmaceutical Research
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the CAS number 899954-70-2, represents a promising candidate for the development of new therapeutic agents due to its potential pharmacological properties. Recent studies have highlighted its role in modulating biological pathways associated with inflammation, neurodegenerative diseases, and metabolic disorders. The structural complexity of this molecule, including the presence of benzothiazole and acetyl groups, contributes to its diverse biochemical interactions and therapeutic potential.
N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide is characterized by its multi-functionalized scaffold, which includes a benzothiazole ring system and a propanamide chain. The benzothiazole ring, a heterocyclic compound with sulfur and nitrogen atoms, is known for its ability to interact with various biological targets, including enzymes and receptors. The acetyl group attached to the phenyl ring further enhances the molecule's solubility and reactivity. These structural features are critical for the compound's bioavailability and its ability to engage in target-specific interactions within cellular environments.
Recent advancements in medicinal chemistry have focused on the synthesis and optimization of compounds like N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide to improve their therapeutic efficacy. Researchers have employed modern techniques such as combinatorial chemistry and structure-activity relationship (SAR) analysis to refine the molecular design. These strategies aim to enhance the compound's potency while minimizing potential side effects. For instance, studies have demonstrated that modifying the substituents on the benzothiazole ring can significantly alter the compound's affinity for specific targets, such as protein kinases or ion channels.
In the context of drug discovery, N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide has shown potential as a lead compound for the development of anti-inflammatory agents. Chronic inflammation is a hallmark of several diseases, including arthritis and autoimmune disorders, and the compound's ability to modulate inflammatory pathways has been a focal point of recent research. For example, a 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in inflammation. This finding suggests its potential as a novel therapeutic agent for inflammatory conditions.
Moreover, the compound's structural features may contribute to its neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of toxic protein aggregates and oxidative stress. The benzothiazole ring system in N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide has been shown to interact with metal ions and reactive oxygen species (ROS), potentially mitigating oxidative damage in neuronal cells. A 2024 study in Pharmacological Research highlighted its ability to reduce oxidative stress in vitro, suggesting its potential application in neurodegenerative disease therapy.
The pharmacokinetic properties of N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide are also under investigation. Researchers are exploring its absorption, distribution, metabolism, and excretion (ADME) profile to optimize its therapeutic potential. Preliminary studies indicate that the compound has favorable solubility and permeability characteristics, which are essential for oral bioavailability. However, further studies are required to determine its metabolic stability and potential drug interactions, which are critical for clinical translation.
Another area of interest is the compound's potential as an antidiabetic agent. Diabetes is a metabolic disorder characterized by impaired glucose regulation, and the compound's ability to modulate metabolic pathways has been explored. A 2023 study in Diabetes Research and Clinical Practice found that N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide exhibited significant hypoglycemic effects in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes. These findings underscore the compound's versatility in addressing multiple disease mechanisms.
In addition to its therapeutic potential, the compound's synthesis and chemical stability are critical factors in its development. The synthesis of N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide involves multi-step organic reactions, including the formation of the benzothiazole ring and the introduction of the acetyl group. Researchers have employed advanced synthetic methods, such as microwave-assisted synthesis and solid-phase peptide synthesis, to improve the efficiency and yield of the compound. These techniques are essential for large-scale production and clinical trials.
Despite the promising findings, challenges remain in the development of N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide as a therapeutic agent. One of the primary challenges is the need to validate its safety and efficacy in human trials. While in vitro and animal studies have demonstrated its potential, further research is required to assess its pharmacological profile in vivo. Additionally, the compound's potential for off-target effects and toxicity must be thoroughly evaluated to ensure its safety for clinical use.
In conclusion, N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide represents a promising candidate in pharmaceutical research due to its unique molecular structure and potential therapeutic applications. Ongoing studies are focused on optimizing its pharmacological properties and evaluating its safety profile. As research in this field continues to advance, the compound may pave the way for the development of novel therapies for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and metabolic diseases.
For further information on the latest research and developments related to N-(4-acetylphenyl)-3-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)propanamide, it is recommended to consult recent scientific literature and clinical trial databases. Staying updated with the latest findings in this area can provide valuable insights into the potential applications and advancements in the field of pharmaceutical research.
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